Methyl 6-cyano-3-methoxy-2-methylbenzoate
Overview
Description
“Methyl 6-cyano-3-methoxy-2-methylbenzoate” is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “Methyl 6-cyano-3-methoxy-2-methylbenzoate” is 1S/C11H11NO3/c1-7-9(14-2)5-4-8(6-12)10(7)11(13)15-3/h4-5H,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 6-cyano-3-methoxy-2-methylbenzoate” is a solid substance . Its melting point is between 73 - 74 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
Methyl 6-cyano-3-methoxy-2-methylbenzoate has been studied for its potential in various chemical syntheses and properties. For instance, Kanakam et al. (1989) describe a one-pot synthesis of 6-alkylsalicylates and 6-alkyl-2,4-dihydroxybenzoates, which include derivatives like methyl 2-methoxy-6-methyl benzoate and related compounds. This synthesis method offers a route for preparing dihydroisocoumarins and 2,5-dialkylresorcinols, used in various chemical applications (Kanakam et al., 1989).
Applications in Dye and Pigment Industry
Mirković et al. (2014) conducted an experimental and theoretical study on methoxy substituted 5-phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones, which are related to the methyl 6-cyano-3-methoxy-2-methylbenzoate. These compounds have significant implications in the dye and pigment industry, evidenced by their characterization through X-ray single-crystal analysis and quantum chemical calculations (Mirković et al., 2014).
Computational Chemistry and Reactivity Studies
Arsyad et al. (2021) explored the stability and reactivity of cyclopolic acid compounds and their derivatives using semi-empirical methods. This study includes derivatives of methyl 6-cyano-3-methoxy-2-methylbenzoate, contributing to our understanding of the stability and reactivity of such compounds in computational chemistry (Arsyad et al., 2021).
Biological Activities and Applications
Badne et al. (2011) synthesized derivatives of 2-amino-6-methoxybenzothiazole, which relate to methyl 6-cyano-3-methoxy-2-methylbenzoate. They screened these compounds for antimicrobial activity, indicating potential biological applications of these derivatives (Badne et al., 2011).
Safety And Hazards
The safety information available indicates that “Methyl 6-cyano-3-methoxy-2-methylbenzoate” is a combustible liquid. It is harmful if swallowed and harmful to aquatic life . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces. After handling, skin should be washed thoroughly. If swallowed, a poison center or doctor should be contacted .
properties
IUPAC Name |
methyl 6-cyano-3-methoxy-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7-9(14-2)5-4-8(6-12)10(7)11(13)15-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXGTTINFFCURX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)OC)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735166 | |
Record name | Methyl 6-cyano-3-methoxy-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-cyano-3-methoxy-2-methylbenzoate | |
CAS RN |
55289-18-4 | |
Record name | Methyl 6-cyano-3-methoxy-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-cyano-3-methoxy-2-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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